1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-
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Overview
Description
3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal.
Mizoroki–Heck Cross-Coupling Reaction: This reaction is catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc) to form the intermediate product.
Hydrogenation: The intermediate product undergoes hydrogenation in a cascade process to yield the desired compound.
Purification: The final product is purified using column chromatography with an eluent mixture of ethyl acetate and n-hexane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times and improve yield without affecting selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly radical trifluoromethylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are employed for radical trifluoromethylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Used in similar synthetic applications.
1-(3-(Fluoromethyl)phenyl)pyrazole: Shares structural similarities but differs in the fluoromethyl group.
Uniqueness
3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions.
Properties
Molecular Formula |
C11H11F3N2O2 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(10(17)18)16-15-8/h1-4,8-9,15-16H,5H2,(H,17,18) |
InChI Key |
RAROLSUKIRQWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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